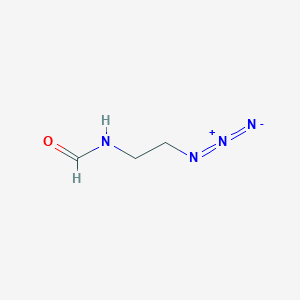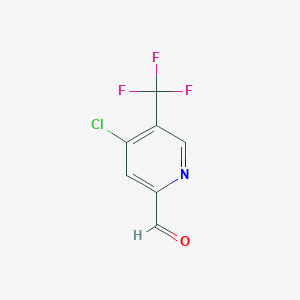
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Esterification: The reaction of pentanedioic acid with ethanol in the presence of an acid catalyst to form the diethyl ester.
Aldol Condensation: The formation of the 3,3-bis(1-oxo-4-penten-1-yl) moiety through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and condensation reactions, optimized for yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of multiple functional groups, which can participate in various reaction pathways. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, diethyl ester: A simpler ester derivative of pentanedioic acid.
3,3-bis(1-oxo-4-penten-1-yl)pentanedioic acid: A similar compound without the ester groups.
Properties
CAS No. |
918544-91-9 |
|---|---|
Molecular Formula |
C19H28O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
diethyl 3,3-di(pent-4-enoyl)pentanedioate |
InChI |
InChI=1S/C19H28O6/c1-5-9-11-15(20)19(13-17(22)24-7-3,14-18(23)25-8-4)16(21)12-10-6-2/h5-6H,1-2,7-14H2,3-4H3 |
InChI Key |
NVHHTDJROYXCHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C(=O)CCC=C)C(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)





![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
